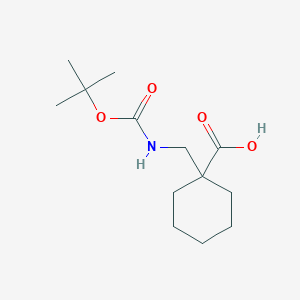
Boc-1-アミノメチルシクロヘキサンカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bocaminomethyl-cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bocaminomethyl-cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bocaminomethyl-cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
健康と安全に関する懸念事項:
Boc-1-アミノメチルシクロヘキサンカルボン酸は多様な用途がありますが、取り扱いには注意が必要です。皮膚や目に刺激を与え、呼吸器系への影響、胃腸障害を引き起こす可能性があります。 適切な安全対策を講じ、個人用保護具を着用する必要があります .
生物活性
1-Bocaminomethyl-cyclohexanecarboxylic acid (C13H23NO4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
1-Bocaminomethyl-cyclohexanecarboxylic acid features a cyclohexane ring, a carboxylic acid group, and a Boc (tert-butyloxycarbonyl) protecting group. Its molecular formula is C13H23NO4, which indicates the presence of nitrogen and oxygen in addition to carbon and hydrogen. The structure can be represented as follows:
Biological Activity
1. Antimicrobial Properties
Research indicates that derivatives of cyclohexane carboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1-Bocaminomethyl-cyclohexanecarboxylic acid can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
Preliminary investigations into the anticancer potential of 1-Bocaminomethyl-cyclohexanecarboxylic acid suggest it may induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can reduce viability in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity is often assessed using the MTT assay, which measures cell viability based on mitochondrial activity.
| Cell Line | IC50 Value (µg/mL) | Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >500 | 96.11 |
| NIH 3T3 | >250 | 82.23 |
The data indicates that while 1-Bocaminomethyl-cyclohexanecarboxylic acid is effective against cancer cells, it exhibits lower toxicity towards normal cells, highlighting its potential for therapeutic applications with reduced side effects.
The biological activity of 1-Bocaminomethyl-cyclohexanecarboxylic acid is thought to involve several mechanisms:
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to increased apoptosis in cancerous cells.
- Apoptotic Induction : Morphological changes observed under microscopy suggest that treatment with this compound can trigger apoptotic pathways, characterized by cell shrinkage and nuclear condensation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways crucial for cell proliferation.
Study on Anticancer Activity
A study investigating the effects of various cyclohexane derivatives on cancer cell lines found that 1-Bocaminomethyl-cyclohexanecarboxylic acid significantly reduced cell viability in HepG2 and MCF-7 lines while sparing normal fibroblast cells (NIH 3T3). The observed IC50 values confirmed its selective toxicity towards malignant cells.
Research on Antimicrobial Effects
Another research effort focused on evaluating the antimicrobial properties of cyclohexane carboxylic acids. The results indicated that compounds similar to 1-Bocaminomethyl-cyclohexanecarboxylic acid displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
特性
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-13(10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSHYZKSGLWHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589239 |
Source


|
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204514-23-8 |
Source


|
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














